Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of AZ505 Ditrifluoroacetate
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of AZ505 Ditrifluoroacetate
For researchers and professionals navigating the complexities of drug development and epigenetic regulation, a profound understanding of a compound's mechanism of action is paramount. This guide provides an in-depth examination of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SMYD2 protein lysine methyltransferase. We will delve into its core mechanism, downstream signaling effects, and the experimental methodologies used to elucidate its function, presenting quantitative data and visual representations to facilitate a comprehensive understanding.
Core Mechanism: Selective Inhibition of SMYD2
AZ505 ditrifluoroacetate functions as a highly potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), an oncogenic protein lysine methyltransferase.[1][2][3][] Its mechanism is centered on the direct inhibition of the enzymatic activity of SMYD2.[1][5] The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[6][7][8]
The molecular interaction is characterized by the engagement of three distinct moieties of the AZ505 molecule with specific domains of the SMYD2 protein[1]:
-
The benzooxazinone group interacts with the lysine-binding channel.
-
The cyclohexyl group engages with the core SET and I-SET domains.
-
The dichlorophenethyl group extends across the peptide binding groove.
This precise interaction underpins its high selectivity and potency.
Quantitative Inhibition Data
The inhibitory activity of AZ505 ditrifluoroacetate has been quantified through various biochemical assays, demonstrating its high affinity for SMYD2 and significant selectivity over other methyltransferases.
| Parameter | Target | Value | Selectivity |
| IC50 | SMYD2 | 0.12 µM[1][2][3][6][7][8][9][10] | >600-fold vs. other HMTs |
| SMYD3 | >83.3 µM[1][3][6][7][8][9] | ||
| DOT1L | >83.3 µM[1][3][6][7][8][9] | ||
| EZH2 | >83.3 µM[3][6][7][9] | ||
| Kd | SMYD2 | 0.5 µM[6][7][8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.
Downstream Cellular Signaling Pathways
The inhibition of SMYD2 by AZ505 triggers a cascade of downstream effects on various signaling pathways implicated in cell growth, inflammation, and survival.
-
STAT3 and p65 Signaling: In MDA-MB231 breast cancer cells, treatment with AZ505 (40 μM for 2 hours) leads to a decrease in the methylation and phosphorylation of STAT3 and the p65 subunit of NF-κB, without affecting their total protein expression.[6]
-
c-Myc Expression: In PC3 and DU145 prostate cancer cells, a 48-hour treatment with 20 μM AZ505 results in decreased expression of the oncoprotein c-Myc.[6]
-
PKD-Associated Pathways: In Pkd1 mutant renal epithelial cells, AZ505 affects signaling pathways associated with polycystic kidney disease. A 2-hour treatment was shown to alter the phosphorylation of ERK, S6, AKT, and Rb.[6]
Dichotomous Role in Bone Metabolism
AZ505 exhibits contrasting effects on bone metabolism in in vitro versus in vivo settings, highlighting the complexity of its biological activities.
In Vitro Effects on Bone Cells
In cell culture experiments, AZ505 demonstrates anabolic (bone-building) effects[11]:
-
Osteoblast Differentiation: It enhances the differentiation of pre-osteoblasts, as evidenced by increased alkaline phosphatase (ALP) and Alizarin red staining. This is accompanied by the upregulation of key osteoblast marker genes, including Runx2 and osteocalcin.
-
Osteoclast Inhibition: AZ505 suppresses the differentiation of bone marrow-derived macrophages into osteoclasts. This is observed through decreased tartrate-resistant acid phosphatase (TRAP) staining and reduced expression of osteoclast marker genes such as c-Fos, nuclear factor of activated T cells (NFATc1), cathepsin K, and dendritic cell-specific transmembrane protein (DC-STAMP).
In Vivo Effects on Bone Metabolism
Contrary to the in vitro findings, in vivo administration of AZ505 to mice results in a significant catabolic (bone-reducing) effect, leading to a marked decrease in trabecular bone mass.[11] This paradoxical outcome is attributed to the potent upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts.[11] The increased RANKL/OPG ratio stimulates osteoclast activity, overriding the direct anabolic effects on osteoblasts and leading to net bone loss. Additionally, AZ505 has been shown to suppress the BMP2-induced phosphorylation of Smad1/5.[11]
Experimental Protocols and Methodologies
The characterization of AZ505's mechanism of action has relied on a variety of established experimental techniques.
In Vitro SMYD2 Inhibition Assay
-
Objective: To determine the IC50 of AZ505 against SMYD2 and other methyltransferases.
-
Methodology: Purified recombinant SMYD2 enzyme is incubated with a substrate (e.g., a p53 peptide) and a methyl donor (S-adenosylmethionine), in the presence of varying concentrations of AZ505. The enzymatic activity is measured, often using a radiometric or fluorescence-based assay that detects the transfer of the methyl group to the substrate. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Western Blot Analysis
-
Objective: To assess the levels of protein expression and phosphorylation.
-
Methodology: Cells are treated with AZ505 or a vehicle control for a specified duration. Whole-cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target proteins (e.g., STAT3, phospho-STAT3, c-Myc) and a loading control (e.g., β-actin). The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Osteoblast and Osteoclast Differentiation Assays
-
Objective: To evaluate the effect of AZ505 on bone cell differentiation in vitro.
-
Methodology:
-
Osteoblasts: Calvarial pre-osteoblasts are cultured in an osteogenic medium containing ascorbic acid and β-glycerophosphate, with or without AZ505. Differentiation is assessed by:
-
Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast differentiation.
-
Alizarin Red Staining: Detects calcium deposition, a marker of late-stage osteoblast mineralization.
-
-
Osteoclasts: Bone marrow-derived macrophages are cultured with M-CSF and RANKL to induce osteoclastogenesis, in the presence or absence of AZ505. Differentiation is quantified by:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identifies multinucleated, TRAP-positive osteoclasts.
-
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the expression levels of specific genes.
-
Methodology: RNA is extracted from cells treated with AZ505 or a control. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using primers specific for the genes of interest (e.g., Runx2, osteocalcin, RANKL). The relative gene expression is calculated after normalization to a housekeeping gene.
In Vivo Mouse Studies
-
Objective: To determine the effect of AZ505 on bone mass in a living organism.
-
Methodology: Mice are administered AZ505 (e.g., via intraperitoneal injection) or a vehicle control over a period of several weeks. At the end of the treatment period, femurs are harvested, and the trabecular bone architecture is analyzed using micro-computed tomography (micro-CT). Parameters such as bone volume/tissue volume (BV/TV), trabecular number, and trabecular separation are quantified.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 5. westbioscience.com [westbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. AZ505 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. AZ505 ditrifluoroacetate | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 11. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
